molecular formula C18H38O5 B1204670 Tetraethyleneglycol monodecyl ether CAS No. 5703-94-6

Tetraethyleneglycol monodecyl ether

Cat. No.: B1204670
CAS No.: 5703-94-6
M. Wt: 334.5 g/mol
InChI Key: ASMWIUUCZFNLHL-UHFFFAOYSA-N
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Description

Tetraethyleneglycol monodecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is known for its excellent emulsifying, solubilizing, and stabilizing properties. The compound has the molecular formula C20H42O5 and a molecular weight of 362.54 g/mol .

Mechanism of Action

Target of Action

Tetraethyleneglycol monodecyl ether, also known as 3,6,9,12-Tetraoxadocosan-1-ol, is a nonionic surfactant . As a surfactant, its primary targets are the lipid bilayers of cell membranes. It interacts with these targets to alter their properties, often leading to increased membrane permeability.

Mode of Action

The compound’s mode of action involves the insertion of its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This disrupts the regular structure and packing of the lipids in the bilayer, leading to increased membrane fluidity and permeability. This can facilitate the transport of other compounds across the cell membrane.

Biochemical Pathways

It is known that the compound can influence the function of membrane proteins, potentially affecting a wide range of cellular processes

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its concentration and the specific cellular context. At low concentrations, it may act as a permeabilizing agent, facilitating the transport of other compounds across the cell membrane. At higher concentrations, it could lead to cell lysis, or the breakdown of the cell membrane .

Biochemical Analysis

Biochemical Properties

3,6,9,12-Tetraoxadocosan-1-ol plays a significant role in biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases and esterases, which are responsible for breaking down fats and other lipid molecules. The nature of these interactions often involves the binding of 3,6,9,12-Tetraoxadocosan-1-ol to the active sites of these enzymes, thereby influencing their activity and the overall metabolic pathways they regulate .

Cellular Effects

The effects of 3,6,9,12-Tetraoxadocosan-1-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in lipid signaling. This compound can modulate gene expression related to lipid metabolism, leading to changes in cellular metabolism and energy homeostasis. Additionally, 3,6,9,12-Tetraoxadocosan-1-ol can impact cellular processes such as membrane fluidity and integrity, which are crucial for maintaining cell function .

Molecular Mechanism

At the molecular level, 3,6,9,12-Tetraoxadocosan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their conformation and activity. For instance, its interaction with lipases can lead to enzyme inhibition or activation, depending on the context. Furthermore, 3,6,9,12-Tetraoxadocosan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6,9,12-Tetraoxadocosan-1-ol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to 3,6,9,12-Tetraoxadocosan-1-ol has been associated with alterations in cellular function, including changes in lipid metabolism and membrane composition .

Dosage Effects in Animal Models

The effects of 3,6,9,12-Tetraoxadocosan-1-ol vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy homeostasis. At high doses, it may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These threshold effects highlight the importance of dosage regulation when studying the biochemical and physiological effects of 3,6,9,12-Tetraoxadocosan-1-ol .

Metabolic Pathways

3,6,9,12-Tetraoxadocosan-1-ol is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipid molecules. Additionally, this compound can affect metabolic flux and metabolite levels, thereby modulating the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 3,6,9,12-Tetraoxadocosan-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3,6,9,12-Tetraoxadocosan-1-ol within the cell is crucial for its function, as it needs to reach its target sites to modulate lipid metabolism and other cellular processes .

Subcellular Localization

The subcellular localization of 3,6,9,12-Tetraoxadocosan-1-ol is primarily within the lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments. The activity and function of 3,6,9,12-Tetraoxadocosan-1-ol are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and receptors to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyleneglycol monodecyl ether is typically synthesized through the reaction of tetraethylene glycol with decyl alcohol. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the final product through distillation or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tetraethyleneglycol monodecyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like halogens or other nucleophiles.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various ether derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyleneglycol monodecyl ether is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant for a wide range of applications. Its specific structure allows it to form stable micelles and enhance the solubility of various compounds, which is particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMWIUUCZFNLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205645
Record name Decyltetraoxyethylene glycol monoether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5703-94-6
Record name Decyltetraoxyethylene glycol monoether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyltetraoxyethylene glycol monoether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5703-94-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the abstract doesn't provide specific results, the title tells us the researchers investigated how quickly water molecules spread (diffuse) within a solution containing either 3,6,9,12-Tetraoxadocosan-1-ol or a related compound. [] Understanding diffusion coefficients is important for various applications, such as predicting how substances will mix or how they might behave in biological systems.

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